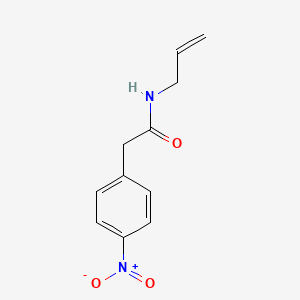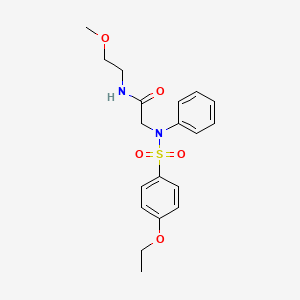![molecular formula C24H26N2O4S2 B5173668 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5173668.png)
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound belonging to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a phenylsulfanylethyl group attached to an acetamide backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Synthesis of 4-ethoxyaniline: This involves the ethoxylation of aniline.
Coupling reaction: The benzenesulfonyl chloride is reacted with 4-ethoxyaniline to form N-(benzenesulfonyl)-4-ethoxyaniline.
Formation of the acetamide: This step involves the reaction of N-(benzenesulfonyl)-4-ethoxyaniline with 2-phenylsulfanylethylamine in the presence of acetic anhydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyaniline and phenylsulfanylethyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide can be compared with other sulfonamide derivatives, such as:
- **N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-phenylsulfanylethyl)acetamide
- **N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-30-21-15-13-20(14-16-21)26(32(28,29)23-11-7-4-8-12-23)19-24(27)25-17-18-31-22-9-5-3-6-10-22/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYHZXZZVVYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)
![4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride](/img/structure/B5173595.png)
![(5Z)-1-(4-ethylphenyl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5173600.png)
![2-[(3-tricyclo[4.3.1.13,8]undecanylmethylamino)methyl]phenol;hydrochloride](/img/structure/B5173607.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5173609.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5173615.png)
![8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5173618.png)
![(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5173628.png)

![Ethyl 4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B5173650.png)


